The msyB protein is predominantly sourced from bacterial species, particularly from the Escherichia coli strain. This organism serves as a model system for studying msyB due to its well-characterized genetics and ease of manipulation. In addition to Escherichia coli, homologs of msyB have been identified in other bacterial species, indicating a conserved function across different taxa.
MsyB protein belongs to the category of small regulatory proteins. It is classified under the broader umbrella of transcriptional regulators that modulate gene expression in response to environmental stimuli. The classification of msyB can also be linked to its functional roles in stress response pathways and cellular signaling mechanisms.
The synthesis of msyB protein can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems.
In CFPS, the process begins with preparing a lysate from cells that have high rates of protein synthesis, such as reticulocytes. The lysate is supplemented with necessary components like ribosomes, transfer RNAs, and amino acids, followed by the introduction of the msyB gene template. Optimization involves adjusting factors like magnesium ion concentration and energy sources to enhance protein yield .
The msyB protein exhibits a compact structure typical of small regulatory proteins. Its three-dimensional conformation is crucial for its interaction with target molecules, including nucleic acids and other proteins. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into its folding patterns and functional domains.
Structural data indicate that msyB contains specific motifs that facilitate binding to DNA or RNA, thereby influencing transcriptional activity. These motifs are often conserved among homologs across different species, suggesting a fundamental role in gene regulation .
MsyB protein participates in several biochemical reactions primarily related to gene regulation. It acts as a transcription factor that binds to specific promoter regions on DNA, modulating the transcription of downstream genes.
The binding affinity and specificity of msyB for its target sequences can be influenced by various factors such as ionic strength, temperature, and the presence of co-factors or inhibitors. Techniques like electrophoretic mobility shift assays (EMSA) are commonly employed to study these interactions quantitatively .
The mechanism by which msyB exerts its regulatory effects involves several steps:
Experimental data suggest that changes in msyB expression levels can significantly affect cellular responses to stressors such as heat shock or oxidative stress .
MsyB protein typically exhibits properties common to small proteins, including solubility in aqueous solutions and stability under physiological conditions. Its molecular weight generally ranges between 10-20 kDa.
Chemically, msyB contains various functional groups that facilitate interactions with other biomolecules. Its stability can be influenced by pH and temperature, which are critical parameters during experimental manipulations .
Analytical techniques such as circular dichroism spectroscopy can be employed to assess the secondary structure content of msyB under different conditions, providing insights into its stability and folding dynamics .
MsyB protein has several applications in scientific research:
MsyB is encoded by the gene b1051
(synonyms: ECK1037
, EG11338
), located at 24.0 centisomes (86°) on the Escherichia coli K-12 MG1655 chromosome (position 1,113,807–1,114,181). This 375-bp gene produces a 124-amino-acid cytoplasmic protein with a molecular weight of approximately 14 kDa [1]. MsyB belongs to a class of E. coli proteins characterized by an exceptionally low isoelectric point (pI ≈ 3.5–4.0), attributed to its high content of aspartic and glutamic acid residues (29/124 amino acids). This hyper-acidity is evolutionarily conserved among enterobacterial homologs, suggesting critical functional or structural constraints [6]. Genomic analyses reveal that msyB
resides in intergenic regions previously considered non-coding, a trait shared with numerous small bacterial genes now recognized through advanced translatome studies [8]. Its sequence conservation extends to pathogenic E. coli strains like O157:H7, though its expression patterns under stress conditions remain uncharacterized.
MsyB was initially annotated during the early genomic sequencing of E. coli K-12 in the 1990s. Early functional predictions, based solely on its acidic nature, proposed roles in metal chelation or pH buffering. It was later designated as an "acidic protein that suppresses heat sensitivity of a secY mutant" following observations that its overexpression rescued growth defects in protein-secretion-deficient strains [1]. This phenotypic link initially suggested involvement in protein folding or stress response pathways, possibly through interactions with components of the Sec translocon. However, the absence of MsyB in standard ribosomal protein inventories (e.g., RFHR 2D-PAGE analyses) and its low abundance hindered detailed characterization [10]. For over a decade, MsyB remained a protein of unknown function, occasionally noted in proteomic surveys but lacking mechanistic studies.
Property | Value |
---|---|
Gene Locus | b1051 (ECK1037, EG11338) |
Genomic Position | 1,113,807–1,114,181 (24.0 centisomes) |
Protein Length | 124 amino acids |
Molecular Weight | ~14 kDa |
Isoelectric Point (pI) | 3.5–4.0 |
Cellular Localization | Cytosol |
UniProt ID | P25738 |
Conserved Domains | None annotated |
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